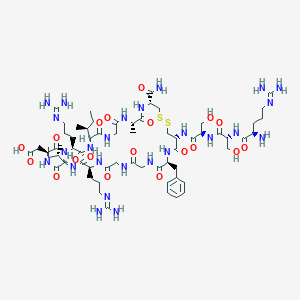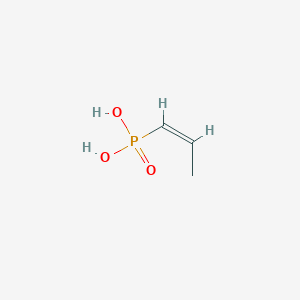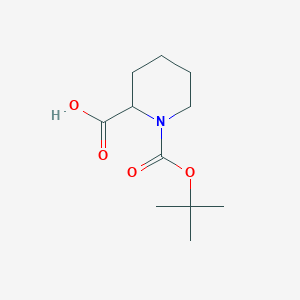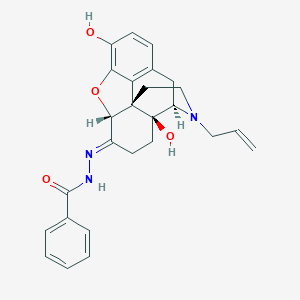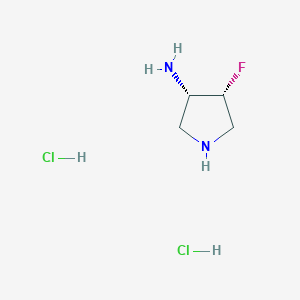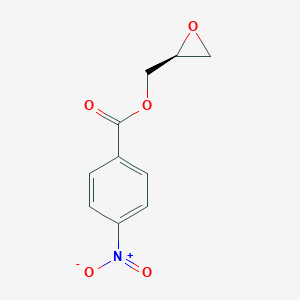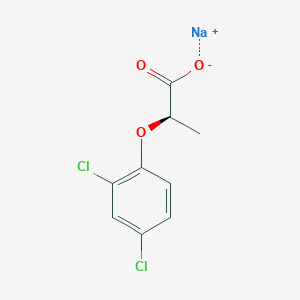
Dichlorprop-p-sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorprop-p-sodium is a widely used herbicide that belongs to the group of phenoxy herbicides. It is commonly used to control broadleaf weeds in agricultural and non-agricultural settings. Dichlorprop-p-sodium is a selective herbicide, which means it only affects certain types of plants, leaving others unaffected.
Mecanismo De Acción
Dichlorprop-p-sodium works by disrupting the growth and development of broadleaf weeds. It is absorbed by the plant's leaves and transported to the growing points, where it interferes with the plant's hormone balance. This results in the cessation of cell division and growth, leading to the death of the plant.
Efectos Bioquímicos Y Fisiológicos
Dichlorprop-p-sodium affects the plant's biochemical and physiological processes by disrupting the balance of hormones. It inhibits the synthesis of auxins, which are essential for cell division and growth. This leads to the accumulation of toxic levels of hydrogen peroxide, which causes oxidative stress and ultimately results in the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorprop-p-sodium has several advantages for lab experiments. It is relatively cheap and easy to obtain, making it an ideal herbicide for weed control studies. It is also selective, which means it only affects certain types of plants, leaving others unaffected. However, Dichlorprop-p-sodium has some limitations for lab experiments. It is not effective against all types of weeds, and its effectiveness can be affected by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for the research on Dichlorprop-p-sodium. One area of research is to investigate the effect of Dichlorprop-p-sodium on non-target organisms such as insects and microorganisms. Another area of research is to develop new formulations of Dichlorprop-p-sodium that are more effective and environmentally friendly. Finally, there is a need to investigate the long-term effects of Dichlorprop-p-sodium on soil health and biodiversity.
Conclusion
Dichlorprop-p-sodium is a widely used herbicide that is effective in controlling broadleaf weeds in agricultural and non-agricultural settings. Its synthesis method is relatively simple and cost-effective, making it a popular herbicide in the agricultural industry. Dichlorprop-p-sodium works by disrupting the growth and development of broadleaf weeds by interfering with the plant's hormone balance. While it has several advantages for lab experiments, there are also limitations to its effectiveness. Future research on Dichlorprop-p-sodium should focus on investigating its effects on non-target organisms, developing new formulations, and investigating its long-term effects on soil health and biodiversity.
Métodos De Síntesis
Dichlorprop-p-sodium is synthesized by reacting 2,4-dichlorophenoxyacetic acid (2,4-D) with sodium hydroxide. The reaction produces the sodium salt of 2,4-D, which is Dichlorprop-p-sodium. The synthesis method is relatively simple and cost-effective, making Dichlorprop-p-sodium a popular herbicide in the agricultural industry.
Aplicaciones Científicas De Investigación
Dichlorprop-p-sodium has been extensively studied for its effectiveness in controlling broadleaf weeds. It has been used in various agricultural settings, including wheat, rice, and corn fields. Research has shown that Dichlorprop-p-sodium is effective in controlling weeds such as wild mustard, wild radish, and shepherd's purse.
Propiedades
Número CAS |
119299-10-4 |
|---|---|
Nombre del producto |
Dichlorprop-p-sodium |
Fórmula molecular |
C9H7Cl2NaO3 |
Peso molecular |
257.04 g/mol |
Nombre IUPAC |
sodium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
Clave InChI |
XWAFIZUTHLRWBE-NUBCRITNSA-M |
SMILES isomérico |
C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
SMILES canónico |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
Otros números CAS |
119299-10-4 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
sodium (R)-2-(2,4-dichlorophenoxy)propionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



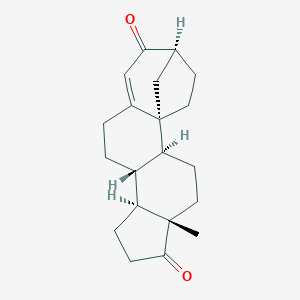
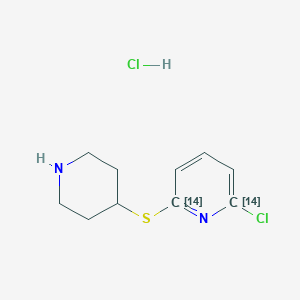
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
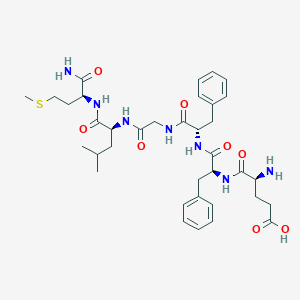
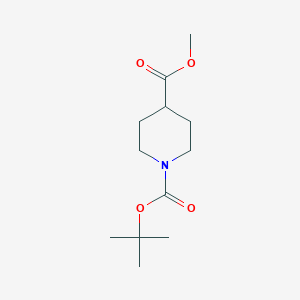
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
